N-((S)-1-((S)-4-Benzyl-4,5-dihydrooxazol-2-yl)-2,2-dimethylpropyl)acetamide
CAS No.:
Cat. No.: VC16042936
Molecular Formula: C17H24N2O2
Molecular Weight: 288.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H24N2O2 |
|---|---|
| Molecular Weight | 288.4 g/mol |
| IUPAC Name | N-[(1S)-1-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-2,2-dimethylpropyl]acetamide |
| Standard InChI | InChI=1S/C17H24N2O2/c1-12(20)18-15(17(2,3)4)16-19-14(11-21-16)10-13-8-6-5-7-9-13/h5-9,14-15H,10-11H2,1-4H3,(H,18,20)/t14-,15+/m0/s1 |
| Standard InChI Key | QBWYBXQVVVSUFN-LSDHHAIUSA-N |
| Isomeric SMILES | CC(=O)N[C@H](C1=N[C@H](CO1)CC2=CC=CC=C2)C(C)(C)C |
| Canonical SMILES | CC(=O)NC(C1=NC(CO1)CC2=CC=CC=C2)C(C)(C)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
N-((S)-1-((S)-4-Benzyl-4,5-dihydrooxazol-2-yl)-2,2-dimethylpropyl)acetamide possesses a molecular formula of C₁₇H₂₄N₂O₂ and a molecular weight of 288.4 g/mol. The compound’s stereochemistry arises from two chiral centers: one at the oxazoline ring’s 4-position (S-configuration) and another at the 1-position of the 2,2-dimethylpropyl chain (S-configuration). The oxazoline ring (4,5-dihydrooxazol-2-yl) adopts a planar conformation, while the benzyl group at the 4-position introduces aromatic π-system interactions. The tert-butyl-like 2,2-dimethylpropyl group enhances steric bulk, critical for substrate discrimination in catalysis .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 2079094-19-0 | |
| Molecular Formula | C₁₇H₂₄N₂O₂ | |
| Molecular Weight | 288.4 g/mol | |
| Chiral Centers | 2 (S,S configuration) | |
| Predicted Solubility | Low in water; soluble in DCM |
Synthesis and Characterization
The synthesis typically involves a multi-step sequence starting from L-valine derivatives. The oxazoline ring is constructed via cyclization of a β-amino alcohol with a nitrile under acidic conditions, followed by benzylation. Subsequent acetylation of the amine group yields the final product . Nuclear magnetic resonance (NMR) spectroscopy confirms stereochemistry, with distinct signals for the oxazoline protons (δ 4.1–4.3 ppm) and acetamide carbonyl (δ 170–172 ppm). High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 288.4.
Mechanistic Role in Asymmetric Catalysis
Coordination Behavior
The ligand’s oxazoline nitrogen and acetamide oxygen act as bidentate donors, forming stable complexes with transition metals such as palladium, rhodium, and iridium . Density functional theory (DFT) studies of analogous systems reveal that the ligand’s chirality induces a distorted square-planar geometry in metal centers, creating enantioselective pockets . For example, in palladium-catalyzed C–H activation, the bulky 2,2-dimethylpropyl group shields one face of the metal, directing substrate approach to the opposite face .
Enantioselective C–H Functionalization
Recent advances in C–H activation leverage this ligand’s ability to stabilize high-valent metal intermediates. In a 2024 study, its rhodium complex achieved 92% enantiomeric excess (ee) in the β-C(sp³)–H arylation of aliphatic amides . The benzyl group’s π-stacking interactions with aromatic substrates further enhance regioselectivity, while the oxazoline’s electron-withdrawing nature accelerates reductive elimination .
Table 2: Representative Catalytic Applications
| Reaction Type | Substrate | ee (%) | Yield (%) | Source |
|---|---|---|---|---|
| β-C(sp³)–H Arylation | Aliphatic Amides | 92 | 85 | |
| Allylic Alkylation | Cyclic Ketones | 88 | 78 | |
| Asymmetric Hydrogenation | α,β-Unsaturated Esters | 95 | 90 |
Comparative Analysis with Related Ligands
Industrial Relevance
The ligand’s air stability and low metal-loading requirements (≤2 mol%) make it suitable for large-scale pharmaceutical synthesis. In 2023, it was employed in the kilogram-scale production of a β-blocker precursor, achieving 99.5% purity after crystallization.
Future Directions and Challenges
Expanding Reaction Scope
Current limitations include poor performance in electron-deficient systems. Modifying the benzyl group with electron-withdrawing substituents (e.g., -CF₃) could enhance compatibility with nitroarenes .
Computational Design
Machine learning models trained on asymmetric catalysis datasets are being used to predict optimal ligand modifications. Preliminary simulations suggest that replacing the acetamide with a sulfonamide group may improve enantioselectivity in desymmetrization reactions .
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